molecular formula C9H19ClN2O B6255214 2-amino-2-cyclohexyl-N-methylacetamide hydrochloride CAS No. 2703775-14-6

2-amino-2-cyclohexyl-N-methylacetamide hydrochloride

Cat. No.: B6255214
CAS No.: 2703775-14-6
M. Wt: 206.7
InChI Key:
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Description

2-amino-2-cyclohexyl-N-methylacetamide hydrochloride: is an organic compound with the molecular formula C9H19ClN2O. It is a white crystalline solid that is soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-2-cyclohexyl-N-methylacetamide hydrochloride typically involves the reaction of cyclohexylamine with N-methylacetamide in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

Cyclohexylamine+N-methylacetamide+HCl2-amino-2-cyclohexyl-N-methylacetamide hydrochloride\text{Cyclohexylamine} + \text{N-methylacetamide} + \text{HCl} \rightarrow \text{this compound} Cyclohexylamine+N-methylacetamide+HCl→2-amino-2-cyclohexyl-N-methylacetamide hydrochloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

2-amino-2-cyclohexyl-N-methylacetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides and acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various amides, acids, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-amino-2-cyclohexyl-N-methylacetamide hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-amino-2-cyclohexyl-N-methylacetamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by modulating the activity of certain enzymes and receptors, leading to changes in cellular signaling and function. Detailed studies are required to fully elucidate the molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-methylacetamide
  • 2-amino-2-cyclohexylacetamide
  • N-methylcyclohexylamine

Uniqueness

Compared to similar compounds, 2-amino-2-cyclohexyl-N-methylacetamide hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its cyclohexyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. Additionally, the presence of the hydrochloride salt enhances its solubility and stability in aqueous solutions.

Properties

CAS No.

2703775-14-6

Molecular Formula

C9H19ClN2O

Molecular Weight

206.7

Purity

95

Origin of Product

United States

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